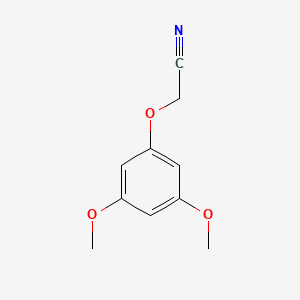
Agn-PC-0nigft
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nigft is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and significant reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nigft typically involves a series of complex chemical reactions. One common method includes the condensation of specific organic dianhydrides with amine-functionalized pentanuclear zinc clusters . This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The process is optimized to minimize waste and reduce the environmental impact, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nigft undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler, hydrogenated compounds.
Scientific Research Applications
Agn-PC-0nigft has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism by which Agn-PC-0nigft exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. These interactions are often mediated by the compound’s unique structural features, which enable it to fit into specific binding sites and modulate biological functions .
Comparison with Similar Compounds
Similar Compounds
Agn-PC-0nigft can be compared with other compounds that have similar structural or functional properties. Some of these include:
AGN-PC-0NIGFX: A related compound with a similar molecular framework.
AGN-PC-0NIG3N: Another compound with comparable reactivity and applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity profile and the unique set of reactions it can undergo. This makes it particularly valuable in certain applications where other compounds may not be as effective.
Properties
CAS No. |
61711-82-8 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C10H11NO3/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,4H2,1-2H3 |
InChI Key |
MCCNUMVNLROOLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















